molecular formula C11H9F3N2OS B5520911 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2,2-trifluoroacetamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2,2-trifluoroacetamide

Cat. No. B5520911
M. Wt: 274.26 g/mol
InChI Key: KNFKXDQQCGJWBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2,2-trifluoroacetamide involves the acylation reaction of trifluoroacetic anhydride with 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile. This precursor is prepared via a microwave-assisted Gewald reaction using K2CO3 as a heterogeneous solid base catalyst. The synthesis process highlights advantages such as short reaction time, high yield, easy work-up, and environmentally benign procedures (Wang et al., 2014).

Molecular Structure Analysis

The molecular structure of the compound was confirmed through IR, 1H NMR, MS, elemental analysis, and X-ray single-crystal diffraction method. X-Ray diffraction analysis reveals that the cyclohexene ring adopts a half-chair conformation, and the thiophene ring is essentially planar, indicating a specific spatial arrangement essential for its chemical reactivity and interactions (Wang et al., 2014).

Chemical Reactions and Properties

The compound undergoes various chemical reactions due to its active functional groups. For instance, it can participate in condensation reactions with cyanoacetamides, leading to the formation of novel functionalized derivatives of benzo[c]coumarin, indicating its versatility in synthetic chemistry (Sosnovskikh et al., 2011).

Scientific Research Applications

Synthesis and Structural Analysis

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide was synthesized using an environmentally friendly protocol that involves the acylation reaction of trifluoroacetic anhydride with 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile. This method offers advantages such as short reaction time, high yield, easy work-up, and benign environmental impact. The compound's structure was confirmed through IR, 1H NMR, MS, elemental analysis, and X-ray single-crystal diffraction, revealing that the cyclohexene ring adopts a half-chair conformation and the thiophene ring is essentially planar (Wang et al., 2014).

Heterocyclic Compound Synthesis

The compound is involved in the preparation of heterocyclic compounds, such as 4,6-diaryl-1,2-dihydro-2-thioxo-3,5-pyridinedicarbonitriles and related compounds, showcasing its versatility in synthesizing structurally diverse molecules. Such reactions highlight its role in expanding the repertoire of heterocyclic chemistry, which is crucial for developing novel pharmaceuticals and materials (Encinas, Seoane, & Soto, 1984).

Antitumor Activity Exploration

Research on novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives based on the compound indicates potential antitumor activities. Some synthesized derivatives have shown promising inhibitory effects on different cell lines, suggesting the compound's utility in developing new anticancer agents. This area of research is significant for discovering new therapeutic options for various cancers (Albratty, El-Sharkawy, & Alam, 2017).

Green Chemistry Applications

The compound also finds application in green chemistry approaches, such as the synthesis of 2-substituted 1,2,3-triazoles and 4-amino-5-cyanopyrazole derivatives. These syntheses are performed under conditions that emphasize environmental friendliness, including the use of microwave and ultrasound as eco-friendly energy sources. Such methodologies contribute to the advancement of sustainable chemical processes (Al‐Zaydi, 2009).

Electronic Material Development

Further, the compound plays a role in the synthesis of novel acceptors for electronic materials, indicating its importance in the field of material science. For instance, it has been used in the development of conjugated polymers exhibiting n-type behavior, crucial for electronic and optoelectronic applications. This research opens new avenues for creating advanced materials for electronic devices (Casey et al., 2015).

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2OS/c12-11(13,14)10(17)16-9-7(5-15)6-3-1-2-4-8(6)18-9/h1-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFKXDQQCGJWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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